N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-thiophen-3-ylmethanamine
Overview
Description
N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-thiophen-3-ylmethanamine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an oxadiazole ring, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-thiophen-3-ylmethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride in the presence of a base such as potassium carbonate.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling of the Benzodioxole and Oxadiazole Rings: The benzodioxole and oxadiazole rings are coupled using a suitable linker, such as a halomethyl derivative, under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Final Methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-thiophen-3-ylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-thiophen-3-ylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, given its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-thiophen-3-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-thiophen-2-ylmethanamine
- N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-furan-3-ylmethanamine
- N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-pyrrole-3-ylmethanamine
Uniqueness
The uniqueness of N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-thiophen-3-ylmethanamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-thiophen-3-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-19(7-11-4-5-23-9-11)8-15-17-16(18-22-15)12-2-3-13-14(6-12)21-10-20-13/h2-6,9H,7-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAVFGJNGUCIPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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